Molecular Weight & Lipophilicity Comparison
The introduction of the 4-fluoro substituent increases molecular weight and alters lipophilicity compared to the non-fluorinated analog 2-Iodo-3-methoxyaniline . Similarly, the presence of the 3-methoxy group distinguishes it from 4-Fluoro-2-iodoaniline, affecting hydrogen bonding capacity and polar surface area [1]. These differences are critical for predicting passive permeability and metabolic stability in early drug discovery.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 267.04 |
| Comparator Or Baseline | 2-Iodo-3-methoxyaniline: 249.05; 4-Fluoro-2-iodoaniline: 237.02 |
| Quantified Difference | +18.0 vs. non-fluorinated analog; +30.0 vs. non-methoxylated analog |
| Conditions | Calculated from molecular formula |
Why This Matters
The distinct molecular weight and calculated lipophilicity (cLogP ~2.25 for 4-Fluoro-2-iodoaniline [1], likely higher for the target) directly impact pharmacokinetic profiles, making this compound a more favorable starting point for optimizing drug-like properties.
- [1] Maybridge. 4-Fluoro-2-iodoaniline (CAS 61272-76-2): Chemical Properties. View Source
